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Iron(2+);chloride;hydroxide;hydrate

Cat. No.: B14503802
CAS No.: 64418-03-7
M. Wt: 126.32 g/mol
InChI Key: MDJPOUPOKGVMDD-UHFFFAOYSA-L
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Description

Significance in Geochemical, Environmental, and Industrial Systems

The importance of ferrous hydroxychloride hydrates stems from their role as reactive intermediates in systems where iron, chloride, and water coexist.

Geochemical Significance: In geochemical settings, ferrous hydroxychloride is a precursor to various iron minerals. The natural mineral hibingite, with the formula γ-Fe₂(OH)₃Cl, is a polymorph of this group, highlighting its occurrence in specific geological environments. The formation and transformation of these compounds are integral to the biogeochemical cycling of iron, particularly in anoxic, chloride-rich environments where they influence the mobility and fate of iron and other associated elements. diva-portal.org

Environmental Significance: Environmentally, ferrous hydroxychloride plays a critical role in the corrosion of iron and steel, especially in marine environments or areas where de-icing salts are used. ampp.orguq.edu.au The presence of chloride ions accelerates corrosion by forming iron-chloride complexes that hydrolyze to produce ferrous hydroxide (B78521) and increase acidity, a process that can lead to pitting corrosion. wikipedia.org In this process, ferrous hydroxychloride can form as an intermediate layer or corrosion product. wikipedia.orguq.edu.au Furthermore, iron chlorides and their derivatives are utilized in wastewater treatment as coagulants and flocculating agents to remove impurities. guidechem.comnih.govfishersci.ie

Industrial Significance: In industrial processes, ferrous hydroxychloride is a key compound in the steel pickling industry. Hydrochloric acid is used to remove rust and scale from steel surfaces, which produces large quantities of spent pickling liquor rich in ferrous chloride. nih.govwikipedia.orgscispace.com This liquor can be treated to recover valuable products, and under certain conditions, ferrous hydroxychloride can be formed. wikipedia.org Ferrous chloride and its derivatives also serve as reducing agents in metallurgy and as precursors in the synthesis of other iron compounds, including iron oxides used as pigments. fishersci.ienih.gov

Overview of Related Iron Species and Their Interconversion Pathways

Ferrous hydroxychloride hydrate (B1144303) is part of a complex network of iron species that transform based on environmental conditions such as pH, redox potential, and the concentration of ions like chloride. guidechem.comsaimm.co.za The central process governing these transformations is the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).

The pathway often begins with a solution of ferrous chloride (FeCl₂). In the presence of oxygen, Fe²⁺ is oxidized. guidechem.com The rate and products of this oxidation are heavily influenced by pH. In acidic solutions, the oxidation can be slow, while in neutral to alkaline solutions, it proceeds more rapidly, leading to the precipitation of iron hydroxides. guidechem.comnih.gov

Chloride ions play a direct role in the reaction pathways, often forming complexes with iron and influencing the structure of the resulting solid phases. wikipedia.orgampp.org For instance, the hydrolysis of iron(III) in the presence of chloride ions leads to the formation of akaganeite (β-FeOOH), an iron oxyhydroxide with a tunnel structure stabilized by chloride ions. mdpi.com In high-chloride environments, the corrosion of iron can lead to the formation of specific chloride-containing rust phases instead of the more common iron oxyhydroxides. uq.edu.auresearchgate.net

The transformation of ferrous hydroxychloride can lead to a variety of end products depending on the conditions:

Goethite (α-FeOOH): Often forms in well-drained soils and is a common, stable end product of iron oxidation. researchgate.net

Lepidocrocite (γ-FeOOH): Tends to form in environments with rapid oxidation. researchgate.net

Akaganeite (β-FeOOH): Its formation is specifically favored in chloride-rich environments. mdpi.com

Magnetite (Fe₃O₄): A mixed-valence iron oxide that can form under conditions of partial oxidation or via the transformation of other iron minerals. researchgate.netnih.gov

Ferrihydrite: A poorly crystalline iron oxyhydroxide that often acts as a precursor to more crystalline minerals like goethite and hematite. mdpi.comresearchgate.net

The interconversion among these species is a dynamic process. For example, ferrihydrite can transform into more stable minerals, and green rusts (mixed Fe(II)-Fe(III) hydroxides) can be oxidized to magnetite or lepidocrocite. nih.gov

Table 1: Key Iron Species in Chloride-Containing Systems

Compound NameChemical FormulaTypical Environment/Context of Formation
Ferrous ChlorideFeCl₂Spent steel pickling liquors; precursor in chemical synthesis. wikipedia.org
Ferric ChlorideFeCl₃Product of ferrous chloride oxidation; used in water treatment and as an etchant. guidechem.comnih.gov
Ferrous HydroxideFe(OH)₂Forms from Fe²⁺ solutions in alkaline, anoxic conditions; intermediate in corrosion. guidechem.comwikipedia.org
Ferrous HydroxychlorideFe₂(OH)₃Cl (example)Intermediate in the oxidation of FeCl₂ solutions; corrosion product in chloride environments. wikipedia.org
Goethiteα-FeOOHCommonly found in soils and sediments as a stable end product of iron weathering. researchgate.net
Akaganeiteβ-FeOOHForms specifically in high-chloride environments. mdpi.com
Lepidocrociteγ-FeOOHForms during rapid oxidation of Fe(II) solutions; found in hydromorphic soils. researchgate.netresearchgate.net
MagnetiteFe₃O₄Forms under reducing conditions or via transformation of other iron oxides; common corrosion product. researchgate.netnih.gov

Table 2: Factors Influencing Iron Species Interconversion

FactorInfluence on Interconversion Pathways
pHStrongly influences oxidation rates and the type of mineral formed. Lower pH can keep iron in solution, while higher pH promotes the precipitation of hydroxides and oxyhydroxides. guidechem.comnih.gov
Oxygen Availability (Redox Potential)Determines the oxidation state of iron. Oxic conditions favor the formation of Fe(III) minerals, while anoxic conditions favor Fe(II) species or mixed-valence minerals like magnetite. nih.govmdpi.com
Chloride ConcentrationPromotes the formation of specific chloride-containing phases like akaganeite and can accelerate corrosion by forming soluble iron-chloride complexes. ampp.orgmdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClFeH3O2 B14503802 Iron(2+);chloride;hydroxide;hydrate CAS No. 64418-03-7

Properties

CAS No.

64418-03-7

Molecular Formula

ClFeH3O2

Molecular Weight

126.32 g/mol

IUPAC Name

iron(2+);chloride;hydroxide;hydrate

InChI

InChI=1S/ClH.Fe.2H2O/h1H;;2*1H2/q;+2;;/p-2

InChI Key

MDJPOUPOKGVMDD-UHFFFAOYSA-L

Canonical SMILES

O.[OH-].[Cl-].[Fe+2]

Origin of Product

United States

Synthetic Methodologies and Formation Dynamics of Iron Ii Chloride Hydroxide Hydrates

Controlled Synthesis Approaches

The synthesis of Iron(II) chloride hydroxide (B78521) hydrates can be directed through various pathways, including precipitation from aqueous solutions, high-temperature and pressure methods, and direct conversion from iron chloride precursors.

Precipitation is a fundamental technique for synthesizing iron hydroxide compounds. The process involves the reaction of a soluble iron(II) salt with a base, leading to the formation of an insoluble hydroxide precipitate.

In a typical laboratory setting, the addition of a hydroxide source, such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), to an aqueous solution of iron(II) chloride (FeCl₂) initiates the precipitation of iron(II) hydroxide (Fe(OH)₂). youtube.commdpi.com The presence of chloride ions in the solution can lead to their incorporation into the precipitate structure, forming an Iron(2+);chloride;hydroxide;hydrate (B1144303) species. This is particularly relevant in the formation of layered double hydroxides (LDHs), where anions like chloride are intercalated between layers of iron hydroxide. researchgate.net

Coprecipitation is a variation of this technique where other ions are intentionally precipitated along with the iron hydroxide. This method is often used to create mixed-metal materials or to incorporate specific functionalities. For instance, in the synthesis of magnetic iron oxide nanoparticles, a mixture of iron(II) chloride and iron(III) chloride is used as precursors. mdpi.comusm.my A precipitating agent like ammonium hydroxide is added to this mixed iron solution, causing the simultaneous precipitation of both iron(II) and iron(III) hydroxides, which then transform into the desired oxide phase. mdpi.com The initial precipitate in these syntheses is a hydrated hydroxide phase. The specific nature of the organic compounds present in a solution can also influence the efficiency of coprecipitation with iron salts. researchgate.net

Precipitation Method Precursors Precipitating Agent Key Parameters Product
Direct PrecipitationIron(II) Chloride (FeCl₂)Sodium Hydroxide (NaOH)pH, TemperatureIron(II) Hydroxide/Chloride Hydroxide
Co-precipitationIron(II) Chloride (FeCl₂), Iron(III) Chloride (FeCl₃)Ammonium Hydroxide (NH₄OH)Molar ratio of Fe²⁺:Fe³⁺, pH, TemperatureMixed Iron Hydroxide Hydrates

Hydrothermal and solvothermal synthesis involve chemical reactions in aqueous or organic solvents, respectively, at temperatures and pressures above the solvent's boiling point. These conditions can promote the crystallization of materials that are not stable or cannot be formed at ambient conditions.

For iron-based compounds, hydrothermal methods can be used to control the phase and morphology of the resulting products. The synthesis of iron-rich phyllosilicates, for example, can be achieved through the hydrothermal aging of a precursor gel containing iron(II). researchgate.net The pH of the solution plays a critical role in this process; alkaline conditions (pH 8.5–12.1) are often employed to facilitate the formation of layered hydroxide structures. researchgate.net While not always directly targeting Iron(2+);chloride;hydroxide;hydrate, these methods demonstrate how temperature, pressure, and solution chemistry can be manipulated to create specific iron hydroxide phases from iron(II) sources. psu.edu

The direct use of iron chloride precursors is central to the synthesis of this compound. Iron(II) chloride (FeCl₂), also known as ferrous chloride, is the primary starting material. wikipedia.orgnih.gov It can be prepared by reacting iron metal with hydrochloric acid (HCl). youtube.com The resulting solution contains aqueous Fe²⁺ and Cl⁻ ions.

Fe + 2HCl → FeCl₂ + H₂ youtube.com

This iron(II) chloride solution is often a pale green color. youtube.com Upon the addition of a base, the Fe²⁺ ions react to form iron(II) hydroxide. If this process is carried out carefully under anoxic (oxygen-free) conditions, the formation of the pure Fe(OH)₂ phase is favored. However, in the presence of the chloride ions from the precursor, a chloride-containing hydroxide phase can form. Recent studies have shown that chloride anions can be inserted into the layers of Fe(OH)₂, forming a "green rust" intermediate, which is a type of layered double hydroxide with the general formula [Fe²⁺(1-x)Fe³⁺x(OH)₂]⁺[Cl⁻]·nH₂O. researchgate.net This demonstrates a direct pathway from an iron(II) chloride precursor to a complex this compound structure. researchgate.net The various hydrated forms of iron(II) chloride, such as the dihydrate and tetrahydrate, also serve as common precursors. wikipedia.orggoogle.com

Mechanistic Investigations of Formation Pathways

Understanding the mechanisms of formation is crucial for controlling the synthesis of Iron(II) chloride hydroxide hydrates. This involves studying the speed of the reactions and how different chemical and environmental factors influence the outcome.

The kinetics, or the rate at which these reactions occur, are complex and depend on multiple factors. The formation of iron hydroxide from aqueous Fe(II) can be a multi-step process. nih.govacs.org The initial reaction between aqueous iron(II) complexes and hydroxide ions can be quite rapid. rsc.org

Studies on the reaction between hydroxide ions and various iron(II) complex ions in microemulsions have shown that the reaction rates are significantly faster than in simple aqueous solutions. rsc.org This suggests that the reaction environment plays a key role in the kinetics. The transformation of the initially formed precipitate into more stable crystalline phases is often a slower process. For instance, an amorphous iron hydroxide precipitate might slowly convert to a more ordered crystalline structure like goethite, with the rate being limited by the dissolution of the initial amorphous phase. nih.gov

The chemical environment has a profound impact on the formation of Iron(II) chloride hydroxide hydrates. Key factors include pH, the presence of other ions, and the concentration of reactants.

pH: The pH of the solution is a master variable. The hydrolysis of Fe²⁺ and the subsequent polymerization to form hydroxide layers are highly dependent on pH. researchgate.net In alkaline conditions (pH > 8), the polymerization of Fe(OH)₂ layers is favored. researchgate.net However, at neutral pH, other reactions may dominate.

Influence of Other Ions: The presence of other ions in the solution can significantly alter the formation process. Silicate ions (SiO₄), for example, have been shown to inhibit the polymerization of Fe(OH)₂. researchgate.net At high silicate-to-iron ratios, the growth of iron hydroxide polymers is hindered, leading to smaller, amorphous structures. researchgate.net Chloride ions, as discussed, can become part of the structure, forming layered compounds and influencing subsequent transformation pathways. researchgate.net The presence of carbonate can also lead to the formation of different iron-containing phases. acs.org

Environmental Factors: Factors such as temperature and the presence of oxidizing or reducing agents are also critical. Synthesis is often performed under anoxic conditions to prevent the rapid oxidation of Fe(II) to Fe(III). researchgate.net Temperature affects reaction kinetics and the crystallinity of the final product, as seen in hydrothermal synthesis methods. psu.edu

Factor Influence on Formation Example
pH Controls the hydrolysis and polymerization of Fe(OH)₂. Higher pH (>8) favors polymerization. researchgate.netFormation of well-developed Fe(OH)₂ layers at alkaline pH. researchgate.net
Anions (e.g., Silicate) Can inhibit the growth of iron hydroxide polymers, leading to smaller, amorphous structures. researchgate.netHigh Si/Fe ratios lead to smaller phyllosilicate domains embedded in a silica (B1680970) matrix. researchgate.net
Anions (e.g., Chloride) Can be incorporated into the structure to form layered double hydroxides (green rusts), affecting stability and transformation kinetics. researchgate.netCl⁻ insertion into Fe(OH)₂ assists in the electrochemical conversion to FeOOH. researchgate.net
Temperature Affects reaction rates and crystallinity of the product.Hydrothermal methods use elevated temperatures to promote crystallization. psu.edu

Influence of Solution Chemistry and Environmental Factors

Role of pH and Redox Potential

The formation of iron(II) chloride hydroxide hydrate is critically dependent on the pH and the redox potential (Eh) of the system. These two master variables dictate the speciation of iron and the stability of its various solid phases.

The pH of the solution directly influences the availability of hydroxide ions (OH⁻), which are essential building blocks for the crystal lattice. The formation of hydroxychloride phases like hibbingite generally occurs in neutral to slightly alkaline environments. researchgate.net In highly acidic conditions (pH below ~2), the precipitation of iron hydroxides is unfavorable. udea.edu.co As the pH increases, the hydrolysis of Fe(II) ions is promoted, leading to the formation of hydroxide-containing precipitates. nasa.gov However, if the pH becomes too high, the formation of iron(II) hydroxide (Fe(OH)₂) is favored over the chloride-containing phases. researchgate.net For instance, greenish Fe(OH)₂ begins to precipitate from 0.01M solutions at a pH of about 7.5. udea.edu.co Therefore, a specific and controlled pH range is necessary to favor the incorporation of chloride ions into the structure.

The redox potential determines the oxidation state of iron. The formation of iron(II) chloride hydroxide hydrate specifically requires reducing or suboxic conditions to maintain iron in the ferrous (Fe²⁺) state. researchgate.net In the presence of oxygen or other oxidizing agents, Fe²⁺ is readily oxidized to Fe³⁺. wikipedia.org This oxidation leads to the formation of different compounds, such as ferric oxyhydroxides like akaganeite (β-FeOOH) or magnetite (Fe₃O₄), rather than the desired Fe(II) phase. researchgate.netjst.go.jp The transformation of green rust, a related Fe(II)-Fe(III) layered double hydroxide, is highly sensitive to oxidation conditions; rapid oxidation leads to γ-FeOOH, while slower oxidation can produce magnetite. jst.go.jp

The interplay between pH and redox potential can be visualized using Eh-pH (Pourbaix) diagrams, which map out the stability fields of different iron species. academie-sciences.fr For the formation of Fe(II)-containing solids, the system must be maintained within a specific region of the Eh-pH diagram characterized by moderately alkaline pH and sufficiently low redox potential to prevent oxidation to Fe(III) phases.

Table 1: Influence of pH on Iron Hydroxide Formation

pH RangePredominant Iron Species/PhaseObservations
< 2Fe²⁺ (aq), Fe³⁺ (aq)Iron remains in solution; precipitation of hydroxides is unfavorable. udea.edu.co
2 - 7Fe²⁺ (aq), formation of Fe(III) oxyhydroxides if oxidizedAkaganeite (a Fe(III) oxyhydroxide) formation is favored in acidic, chloride-rich environments. nasa.govresearchgate.net
7.5 - 9Fe(OH)₂, Iron(II) chloride hydroxide hydratePrecipitation of Fe(OH)₂ begins around pH 7.5. udea.edu.co Formation of hydroxychloride phases occurs in neutral to slightly alkaline conditions. researchgate.net
> 9Fe(OH)₂Iron(II) hydroxide is the favored precipitate. researchgate.net
Effects of Ionic Strength and Chloride Concentration

The ionic strength and the concentration of chloride ions in the solution are pivotal factors that influence both the kinetics and thermodynamics of iron(II) chloride hydroxide hydrate formation.

A higher chloride concentration is a prerequisite for the formation of these compounds, as chloride is a key structural component. researchgate.net The presence of chloride ions in the solution can promote the formation of akaganeite, a related Fe(III) oxyhydroxide, which underscores the role of chloride in the structure of these iron hydroxides. researchgate.net In environments with high chloride concentrations, the formation of chloride-containing green rust, an intermediate in some formation pathways, is also favored. wikipedia.orgdtic.mil The rate of Fe(II) oxidation can be influenced by the presence of different anions, with high concentrations of chloride potentially affecting the reaction pathways. researchgate.net

Ionic strength can affect the activity of the ions in solution and, consequently, the solubility of the precipitates. mdpi.com Studies on the oxidation of Fe(II) have shown that the rates can be independent of ionic strength in some cases, but the interactions between Fe²⁺ and various anions at a constant ionic strength can alter these rates. researchgate.net The lower rates of oxidation in NaCl solutions at higher ionic strengths are attributed to the formation of FeCl⁺ complexes, which have a slower oxidation rate. researchgate.net This suggests that the complexation of iron by chloride can stabilize the Fe(II) state, which is a necessary condition for the formation of iron(II) chloride hydroxide hydrate.

Table 2: Effect of Chloride and Ionic Strength on Iron(II) Species

ParameterEffectResearch Finding
Chloride Concentration Promotes formation of chloride-containing phases.High chloride concentrations are favorable for the formation of akaganeite and chloride-containing green rust. researchgate.netwikipedia.org
Can influence the rate of Fe(II) oxidation.The presence of chloride ions can affect the kinetics of Fe(II) oxidation. researchgate.net
Ionic Strength Affects ion activity and solubility.The surface charge and size of nanoparticles are influenced by the pH and ionic strength of the precipitation medium. mdpi.com
Can slow Fe(II) oxidation through complexation.Higher ionic strength in NaCl solutions can lead to the formation of FeCl⁺, which has a slower oxidation rate. researchgate.net
Impact of Precursor Species and Complexation

The choice of precursor iron species and the presence of complexing agents can significantly direct the synthetic pathway towards the formation of iron(II) chloride hydroxide hydrate.

The synthesis of these compounds typically starts with a source of ferrous ions, commonly from salts like ferrous chloride (FeCl₂) or ferrous sulfate (B86663) (FeSO₄). wikipedia.orgjst.go.jp The use of FeCl₂ directly provides both the necessary Fe²⁺ and Cl⁻ ions. wikipedia.org When starting with other iron salts, a source of chloride must be added to the solution. The initial ratio of reactants, such as the [OH⁻]/[Fe²⁺] ratio, is a critical parameter that can determine the final product. academie-sciences.fr

Complexation of Fe²⁺ ions in solution can influence their reactivity and the structure of the resulting precipitate. As mentioned previously, the formation of FeCl⁺ complexes can slow the oxidation of Fe(II). researchgate.net In synthetic procedures for related iron oxide nanoparticles, the ratio of precursor salts like FeCl₂ and FeCl₃ is carefully controlled to achieve the desired Fe(II)/Fe(III) ratio in the final product, which is relevant for the formation of mixed-valence intermediates like green rust. mdpi.comacs.org The use of specific ligands can also be employed to control the coordination environment of the iron, although this is more common in the synthesis of discrete molecular complexes. wikipedia.org

In some synthetic methods, a combination of Fe(II) and Fe(III) salts are used as precursors. For example, chloride-containing green rust can be synthesized by mixing solutions of FeCl₂ and ferric chloride (FeCl₃) and then adding a base like NaOH. jst.go.jp This co-precipitation method allows for the direct formation of a layered Fe(II)-Fe(III) hydroxide structure, which can be a precursor or an intermediate phase in the formation of other iron compounds.

Temperature Dependence of Formation

Temperature is a significant parameter that affects the kinetics of the formation reactions, the crystallinity of the product, and the stability of different phases. Generally, increasing the temperature accelerates reaction rates.

For the synthesis of related iron compounds, temperature has been shown to influence the final product. For instance, the production of green rust is reported to be lower as the temperature increases. wikipedia.org In the synthesis of iron oxide nanoparticles via co-precipitation from FeCl₂ and FeCl₃, the reaction is often carried out at elevated temperatures, such as 80 °C, to facilitate the complete formation of the nanoparticles. mdpi.com

The preparation of anhydrous FeCl₂ from its hydrate involves heating in a vacuum at around 160 °C. wikipedia.org While this is for a related precursor, it highlights the role of temperature in the dehydration and transformation of these compounds. In studies of iron hydroxide precipitation, experiments are often conducted at various temperatures to understand its effect on removal efficiency and the nature of the precipitate. researchgate.net For the formation of hibbingite and its polymorphs, while they can form during lower-temperature hydrothermal alteration, their stability at elevated temperatures and pressures is not well understood, with available thermodynamic data often limited to ambient conditions. researchgate.netminsocam.org

Table 3: Temperature Effects on Synthesis of Related Iron Compounds

Temperature ConditionObserved EffectCompound/ProcessReference
Increasing TemperatureDecreases yieldGreen Rust wikipedia.org
80 °CFacilitates complete formationIron Oxide Nanoparticles mdpi.com
~160 °C (in vacuum)DehydrationFerrous Chloride Hydrate wikipedia.org
AmbientFormationHibbingite (in natural systems) researchgate.net

Identification and Characterization of Intermediate Phases During Synthesis

The synthesis of iron(II) chloride hydroxide hydrate can proceed through various intermediate phases, especially when the reaction conditions are not perfectly controlled or when the formation involves the transformation of other iron compounds.

One of the most significant intermediate phases is green rust . Green rusts are layered double hydroxides containing both Fe(II) and Fe(III) cations, with anions and water molecules intercalated between the hydroxide layers. wikipedia.orgdtic.mil Chloride green rust (GR(Cl⁻)) is a known precursor in the formation of other iron oxides. jst.go.jp For example, the controlled oxidation of a GR(Cl⁻) suspension can lead to the formation of magnetite (Fe₃O₄). jst.go.jp Green rust itself is often an unstable intermediate, and its formation and subsequent transformation are highly dependent on the redox conditions and the presence of specific anions. researchgate.net

During the corrosion of iron in chloride-rich environments, which can be seen as an analogous process to synthesis, a sequence of phases can be observed. Initially, Fe(OH)₂ may form, which is then oxidized. wikipedia.org In the presence of chloride, this can lead to the formation of β-Fe₂(OH)₃Cl, a polymorph of hibbingite, which can then transform into other iron oxides or oxyhydroxides like goethite or akaganeite depending on the conditions. researchgate.net

In some synthetic routes, particularly those involving rapid precipitation, amorphous or poorly crystalline phases may form initially. vanderbilt.edu These amorphous intermediates can then slowly crystallize into more stable phases over time. For example, in the synthesis of iron sulfides, a semi-crystalline FeS intermediate is observed to form first, which then anneals into more crystalline forms. vanderbilt.edu A similar process can be envisaged for iron(II) chloride hydroxide hydrates, where an initial amorphous precipitate gradually transforms into the crystalline hibbingite structure. The characterization of these transient and often poorly crystalline intermediates typically requires in-situ techniques or rapid quenching of the reaction followed by analysis using methods like X-ray diffraction (XRD), Mössbauer spectroscopy, and electron microscopy. jst.go.jpacademie-sciences.fr

Advanced Structural Characterization of Ferrous Hydroxychloride Hydrates

Crystallographic Analysis and Polymorphism

Crystallographic analysis provides the most definitive information about the three-dimensional arrangement of atoms in a solid. For ferrous hydroxychloride hydrates, both single-crystal and powder X-ray diffraction techniques have been instrumental in elucidating their structural complexities.

Powder X-ray Diffraction Investigations

Powder X-ray diffraction (PXRD) is a versatile technique for identifying crystalline phases and studying structural changes. naturalspublishing.comgovinfo.gov It is particularly useful for materials that are not available as single crystals. PXRD patterns serve as a fingerprint for a specific crystalline compound, allowing for phase identification by comparison with standard diffraction data. naturalspublishing.comgovinfo.gov For iron-containing samples, the choice of X-ray source is critical; cobalt radiation is often preferred over copper to minimize fluorescence, which can obscure the diffraction pattern. wur.nl PXRD has been used to study structural phase transitions in related compounds like FeCl₂ under high pressure, demonstrating its utility in tracking changes in the crystal lattice. researchgate.net

Analysis of Hydration States and Stoichiometry (e.g., nH₂O)

The number of water molecules (nH₂O) in the structure of ferrous hydroxychloride hydrates significantly influences their properties. The hydration state can be determined through various analytical methods. For instance, in a study of hydroxychloroquine (B89500) sulfate (B86663), a stable low-hydration state with four water molecules per molecular unit was identified after controlled evaporation. nih.gov The arrangement of these water molecules and their interaction with the rest of the structure, including the formation of hydrogen-bonded complexes, can be investigated using techniques like infrared and Raman spectroscopy in conjunction with diffraction methods. wikipedia.org These studies reveal that water molecules can be integral to the crystal structure, participating in extensive hydrogen bonding networks. rsc.org

Compound/ComplexHydration State (nH₂O)Analytical MethodReference
Hydroxychloroquine Sulfate4Gravimetric analysis after controlled evaporation nih.gov
[Fe(btp)₂]Cl₂6Single-crystal X-ray diffraction rsc.org
[M(bpp)₂]Cl₂ (M = Fe, Ru)6.5Single-crystal X-ray diffraction rsc.org
[Ru(terpy)₂]Cl₂6Single-crystal X-ray diffraction rsc.org

Elucidation of Local Coordination Environment of Iron(II) and Ligand Bonding

The local coordination environment of the iron(II) ion is a critical determinant of the chemical and physical properties of ferrous hydroxychloride hydrates. Iron(II) complexes typically prefer a coordination number of six with an octahedral geometry. wiley-vch.de However, lower coordination numbers, such as in three-coordinate trigonal-planar complexes, can be achieved with bulky ligands. nih.gov The coordination sphere of the Fe(II) ion can include hydroxide (B78521) ions, chloride ions, and water molecules. researchgate.net Spectroscopic techniques, in conjunction with diffraction data, are used to probe the electronic structure and bonding within the coordination sphere. For example, in some iron(II) coordination compounds, the Fe(II) center is part of a dinuclear structure, bridged by other ligands. researchgate.net The nature of the ligands, whether they are hard Lewis bases like oxygen donors or softer ligands, influences the stability of the complex. wiley-vch.de

ComplexIron Oxidation StateCoordination GeometryKey FeaturesReference
{Fe(3,6 pzdc)₂}₂Iron(II)Not specified, dinuclearPyridazine bridge between two Fe centers researchgate.net
[Fe(btp)₂]Cl₂·6H₂OIron(II)High spinAverage Fe-N distance reflects spin state rsc.org
[Fe(bpp)₂]Cl₂·6.5H₂OIron(II)Low spinAverage Fe-N distance reflects spin state rsc.org
β-diketiminatoiron complexesIron(II)Trigonal-planarHigh-spin electronic configuration (S=2) nih.gov

Spectroscopic Investigations

Spectroscopic techniques are pivotal in elucidating the intricate structural details of ferrous hydroxychloride hydrates. These methods provide insights into the vibrational characteristics of hydroxide (OH) and hydrate (B1144303) (H₂O) moieties, as well as the electronic environment and oxidation state of the iron center.

Vibrational Spectroscopy for Hydroxide and Hydrate Analysis

Vibrational spectroscopy, encompassing FT-IR, Raman, and NIR techniques, directly probes the molecular vibrations within the crystal lattice. This allows for the identification and characterization of the hydroxide and water molecules, which are fundamental components of ferrous hydroxychloride hydrates.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for analyzing the hydroxide and hydrate components in iron(II) compounds. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations to higher energy levels. The resulting spectrum provides a unique fingerprint of the compound's functional groups.

The O-H stretching vibrations of water molecules and hydroxyl groups are particularly prominent in the mid-IR region, typically appearing between 3000 and 3700 cm⁻¹. The exact position and shape of these bands are sensitive to the local environment, including hydrogen bonding. nih.govnih.gov In hydrated minerals, the stretching and bending vibrations of water molecules give rise to characteristic absorption bands. youtube.com For instance, the O-H stretching bands of crystalline water are often observed around 3500-3700 cm⁻¹, and their intensity can be correlated with the degree of hydration. researchgate.net The dehydration process can be monitored by observing the decrease in the intensity of these bands. youtube.comgeoscienceworld.org

In addition to the O-H stretching modes, the bending vibrations of water molecules (H-O-H) typically appear in the 1600-1630 cm⁻¹ region. The presence and characteristics of these bands provide further confirmation of the presence of hydrate water. The Fe-O stretching vibrations in iron oxides and hydroxides are generally observed at lower wavenumbers, often below 600 cm⁻¹. researchgate.net For instance, a vibrational mode at 569 cm⁻¹ has been attributed to the Fe-O bond in magnetite. researchgate.net The study of these lower frequency modes can provide information about the coordination environment of the iron atom.

Table 1: Characteristic FT-IR Vibrational Modes in Hydrated Compounds

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Assignment
O-H Stretch (Hydroxide/Hydrate)3000 - 3700Stretching vibrations of hydroxyl groups and water molecules. nih.govnih.gov
H-O-H Bend (Hydrate)1600 - 1630Bending vibrations of water molecules.
Fe-O Stretch< 600Stretching vibrations of the iron-oxygen bond. researchgate.net

This table provides a generalized overview. Specific peak positions can vary based on the exact composition and crystal structure of the ferrous hydroxychloride hydrate.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds.

In the context of ferrous hydroxychloride hydrates, Raman spectroscopy can effectively distinguish between hydroxide and hydrate species. The O-H stretching region (3000-3700 cm⁻¹) reveals distinct bands for water molecules and hydroxyl groups. researchgate.net For example, in hydrated iron chlorides like FeCl₂·4H₂O, the Raman spectra show characteristic peaks in the high-frequency range (3000–3800 cm⁻¹) corresponding to the O-H stretching vibrations of the water molecules. mdpi.com The Fe-O lattice vibrations are typically observed at lower frequencies (< 500 cm⁻¹). usra.edu

The Fe-Cl bond also gives rise to characteristic Raman signals. For instance, in FeCl₂, peaks associated with the octahedral distortion modes are observed at approximately 150, 190, and 238 cm⁻¹. osti.gov The symmetric Fe-Cl stretching vibration in species like [FeCl₄]⁻ has been identified around 336 cm⁻¹. researchgate.net These low-frequency modes are crucial for understanding the coordination of the chloride ions to the iron center. The presence of both Fe-O and Fe-Cl vibrations in the Raman spectrum can confirm the hydroxychloride nature of the compound.

Table 2: Key Raman Shifts for Components of Ferrous Hydroxychloride Hydrates

Wavenumber Range (cm⁻¹)AssignmentReference
3000 - 3800O-H stretching vibrations of water molecules mdpi.com
< 500Fe-O lattice vibrations usra.edu
150 - 240FeCl₂ octahedral distortion modes osti.gov
~336Symmetric Fe-Cl stretch in [FeCl₄]⁻ researchgate.net

This table presents representative Raman shifts. The exact values can be influenced by the specific crystal structure and hydration state.

Near-infrared (NIR) spectroscopy measures the overtones and combination bands of the fundamental molecular vibrations observed in the mid-infrared region. nih.gov This technique is particularly useful for the analysis of materials containing O-H, C-H, and N-H bonds.

For hydrated minerals, NIR spectroscopy offers a rapid and non-destructive method for identifying and characterizing water and hydroxyl groups. nih.govresearchgate.netscispace.comnih.gov The NIR spectrum can be divided into several regions of interest. The first overtone of the fundamental hydroxyl stretching mode appears between 6400 and 7400 cm⁻¹. nih.govresearchgate.net Water combination modes are typically observed in the 5500-6300 cm⁻¹ region, while combinations of stretching and deformation modes of iron(II) compounds can be found between 4000 and 5500 cm⁻¹. nih.govresearchgate.net

Minerals containing Fe(II) often exhibit a strong, broad band with splitting in the 8,000-11,000 cm⁻¹ region, which is attributed to the ⁵T₂g → ⁵Eg electronic transition. nih.govresearchgate.net The presence and characteristics of this band can confirm the ferrous oxidation state and provide information about the coordination geometry of the iron ion, which is often a distorted octahedron in such minerals. nih.govresearchgate.net The ability of NIR spectroscopy to differentiate between loosely and tightly bound water makes it a valuable tool for studying the hydration states of ferrous hydroxychloride. nih.gov

Table 3: Significant NIR Spectral Regions for Ferrous Hydroxychloride Hydrate Analysis

Wavenumber Range (cm⁻¹)AssignmentReference
8,000 - 11,000⁵T₂g → ⁵Eg electronic transition of Fe(II) nih.govresearchgate.net
6400 - 7400First overtone of the fundamental OH stretching mode nih.govresearchgate.net
5500 - 6300Water combination modes nih.govresearchgate.net
4000 - 5500Combination of stretching and deformation modes of iron(II) compounds nih.govresearchgate.net

This table highlights key NIR regions. The specific features within these regions can provide detailed structural information.

X-ray Absorption and Scattering Techniques

X-ray based techniques provide element-specific information about the local atomic structure and electronic state of the absorbing atom.

X-ray Absorption Near Edge Structure (XANES), also known as NEXAFS (Near Edge X-ray Absorption Fine Structure), is a powerful technique for determining the oxidation state and coordination geometry of an absorbing atom. copernicus.orggeoscienceworld.org For iron-containing compounds, Fe K-edge XANES is particularly informative. researchgate.netnih.govresearchgate.net

The position of the absorption edge in a XANES spectrum is sensitive to the oxidation state of the iron. As the oxidation state increases, the edge shifts to higher energies due to the increased effective nuclear charge experienced by the core electrons. researchgate.netresearchgate.net This allows for a clear distinction between Fe(II) and Fe(III) species. nih.govresearchgate.net The separation between the average pre-edge centroid positions for Fe(II) and Fe(III) is approximately 1.4 ± 0.1 eV. nih.govresearchgate.net

The pre-edge region of the Fe K-edge spectrum, which arises from 1s to 3d transitions, provides detailed information about the local coordination environment of the iron atom. acs.orgresearchgate.net The intensity and splitting of the pre-edge features are sensitive to the geometry of the iron site. acs.org For instance, the intensity of the pre-edge peak is generally higher for non-centrosymmetric coordination environments. By comparing the XANES spectra of unknown samples with those of well-characterized reference compounds, it is possible to determine the Fe oxidation state and coordination number. geoscienceworld.orgresearchgate.net In the context of ferrous hydroxychloride hydrate, XANES can confirm the Fe(II) oxidation state and provide insights into the geometry of the FeOₓClᵧ coordination sphere.

Table 4: Key Features in Fe K-edge XANES for Iron Compound Characterization

Spectral FeatureInformation ProvidedReference
Edge PositionOxidation state of iron (Fe(II) vs. Fe(III)) researchgate.netresearchgate.net
Pre-edge Peak CentroidAverage Fe-redox state nih.govresearchgate.net
Pre-edge Peak Intensity & SplittingCoordination geometry and spin state of iron acs.orgresearchgate.net

This table summarizes the main interpretive aspects of Fe K-edge XANES spectra.

Extended X-ray Absorption Fine Structure (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for elucidating the local atomic environment around a specific element, in this case, iron (Fe). By analyzing the fine structure on the high-energy side of the Fe K-edge in an X-ray absorption spectrum, detailed information about the coordination number, distances to neighboring atoms, and the types of those atoms can be determined. mdpi.comresearchgate.net

In the study of ferrous hydroxychloride hydrates and related iron compounds, EXAFS provides critical data on the Fe-O, Fe-Cl, and Fe-Fe bond distances and coordination numbers. mdpi.comnih.gov For instance, in aqueous solutions of FeCl₂, EXAFS studies have shown that Fe²⁺ ions are typically octahedrally coordinated. mdpi.com At lower concentrations and temperatures, the coordination sphere is dominated by water molecules, forming species like [FeCl(H₂O)₅]⁺. mdpi.com As the concentration of chloride ions increases, water molecules are progressively replaced by chloride ions in the first coordination sphere of the iron atom. mdpi.com

Research on ferric iron hydrolysis has also utilized EXAFS to track the formation of iron oxyhydroxide precipitates. These studies reveal the initial formation of edge-sharing Fe(III) polymers upon hydrolysis. researchgate.net In FeCl₃ solutions, there is strong evidence for the formation of a μ-oxo dimer species in the early stages of precipitation. researchgate.net Furthermore, EXAFS has been instrumental in characterizing the structure of akaganeite (β-FeOOH), a ferric oxyhydroxide that often contains chloride ions within its tunnel-like structure. researchgate.netresearchgate.net

A notable application of EXAFS was in resolving the structure of a key intermediate in ribonucleotide reductase, an Fe₂³⁺/⁴⁺ cluster. Initial studies suggested a very short Fe-Fe distance of 2.5 Å, but later work with higher concentration samples revised this distance to 2.78 Å, which is more consistent with computational models featuring a (μ-oxo)₂-Fe₂³⁺/⁴⁺ core. nih.gov This highlights the precision of EXAFS in determining interatomic distances, which are crucial for understanding the bonding and reactivity of these iron complexes.

Table 1. Representative EXAFS-derived structural parameters for iron complexes.
Sample/SpeciesFe-Fe distance (Å)Fe-O/N distance (Å)Coordination Number (O/N)Reference
Fe₂II/II reactant complexNot specifiedNot specified4 per Fe nih.gov
Fe₂III/IV intermediate (X)2.781.75 (μ-oxo)Not specified nih.gov
[FeCl(H₂O)₅]⁺ in dilute FeCl₂ (aq)Not applicable2.095 ± 0.0055 H₂O, 1 Cl⁻ mdpi.com
Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is an essential technique for characterizing the nanoscale structure and morphology of materials, including the size, shape, and distribution of particles in solution or in a solid matrix. mdpi.com It is particularly valuable for studying the early stages of nanoparticle formation, such as nucleation and growth kinetics. mdpi.comrsc.org

In the context of iron hydroxychloride systems, SAXS has been employed to investigate the formation and aggregation of iron oxide and oxyhydroxide nanoparticles from iron chloride solutions. mdpi.comrsc.orgresearchgate.netacs.org Time-resolved SAXS studies on the hydrolysis of ferric nitrate (B79036) solutions have revealed the rapid formation of primary colloidal particles with a radius of gyration of 2-10 nm within seconds. acs.org These primary particles then grow through a combination of cluster-cluster addition and monomer addition mechanisms. acs.org Simultaneously, these primary particles aggregate to form larger secondary particles with radii of gyration between 25 and 40 nm. acs.org

Combined with techniques like fast-XANES, SAXS can provide a detailed picture of the evolution of both the local atomic structure and the larger-scale particle morphology during the formation of iron oxides. rsc.org For instance, in the synthesis of iron oxide nanoparticles from ferric and ferrous chloride solutions, SAXS data showed the appearance of small particles approximately 4 minutes after the addition of a reducing agent, which then grew to a radius of gyration of about 3.9 nm. rsc.org These studies are crucial for understanding how synthesis parameters like pH, temperature, and reactant concentrations influence the final properties of the resulting iron-based materials. mdpi.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. mccrone.comimt.siitsupplychain.com It works by irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons. mccrone.com

XPS is widely used in the study of corrosion products, including ferrous hydroxychlorides, to identify the different oxidation states of iron (Fe(0), Fe(II), and Fe(III)) present on the surface. mccrone.comitsupplychain.comresearchgate.netxpsfitting.com The binding energies of the Fe 2p photoelectrons are sensitive to the oxidation state and chemical environment of the iron atoms. mccrone.comxpsfitting.com For example, the Fe 2p spectrum of a mixed iron oxide sample can be deconvoluted into its constituent Fe(0), Fe(II), and Fe(III) components. mccrone.com

In studies of iron corrosion, XPS can track the changes in the surface oxide layer. For instance, analysis of the corrosion products on galvanized iron in a clay environment confirmed the presence of FeO, Fe₂O₃, and FeOOH. researchgate.net The technique is also invaluable for characterizing the composition of passive films and understanding the mechanisms of corrosion protection. imt.siitsupplychain.com However, it is important to note that exposure of samples to air can lead to the oxidation of surface iron atoms to Fe(III), which necessitates careful sample handling or in-situ analysis for accurate results. mccrone.com

Table 2. Typical Fe 2p Binding Energies for Different Iron Species from XPS.
Iron SpeciesFe 2p₃/₂ Binding Energy (eV)Reference
FeO~709.5 xpsfitting.com
Fe₃O₄~710.8 (Fe³⁺), ~709.2 (Fe²⁺) xpsfitting.com
Fe₂O₃~710.9 xpsfitting.com
FeOOH~711.7 researchgate.netxpsfitting.com
FeCl₂~711.2-
FeCl₃~712.5-

Mössbauer Spectroscopy for Iron Oxidation State and Magnetic Properties

Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds. It provides detailed information about the oxidation state, coordination environment, and magnetic properties of iron atoms. researchgate.netwikipedia.orgcambridge.orgcambridge.orgresearchgate.net The technique is based on the resonant absorption of gamma rays by ⁵⁷Fe nuclei.

For ferrous hydroxychloride hydrates and related green rusts, Mössbauer spectroscopy is a primary characterization tool. researchgate.netwikipedia.org The Mössbauer spectra of these compounds typically consist of one or more quadrupole doublets corresponding to different iron sites. researchgate.netcambridge.org The isomer shift (δ) provides information about the oxidation state (Fe²⁺ or Fe³⁺), while the quadrupole splitting (ΔE_Q) is sensitive to the local symmetry of the iron site.

In green rusts, which are layered double hydroxides containing Fe²⁺ and Fe³⁺, Mössbauer spectra can distinguish between different Fe²⁺ environments. For example, in some green rusts, two distinct Fe²⁺ doublets are observed. researchgate.net One doublet with a larger quadrupole splitting (around 2.90 mm s⁻¹) is attributed to Fe²⁺ cations that are distant from the intercalated anions, while the other doublet corresponds to Fe²⁺ cations in closer proximity to the anions. researchgate.net

At low temperatures, these materials can exhibit magnetic ordering, which is reflected in the Mössbauer spectra by the appearance of a sextet corresponding to the magnetically split nuclear energy levels. cambridge.org For instance, at 4.2 K, the ferrous iron in some green rusts exhibits a hyperfine magnetic field of around 12.4 T. cambridge.org This information is crucial for understanding the magnetic interactions between the iron ions within the crystal lattice.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. wikipedia.orglibretexts.orglibretexts.org It is particularly useful for studying paramagnetic metal complexes, including those containing Fe(II) and Fe(III). nih.govresearchgate.netresearchgate.netnationalmaglab.orgrsc.orgacs.orgnih.gov

For high-spin Fe(II) (S=2), which is an integer spin system, conventional EPR spectroscopy is often challenging. nationalmaglab.orgnih.gov However, high-frequency and high-field EPR (HFEPR) can readily observe transitions in such systems. researchgate.netnationalmaglab.orgnih.gov HFEPR studies of Fe(II) complexes, such as [Fe(H₂O)₆]²⁺, have allowed for the accurate determination of the zero-field splitting parameters (D and E), which describe the splitting of the spin states in the absence of an external magnetic field. nationalmaglab.orgnih.gov These parameters provide insight into the electronic structure and symmetry of the complex. researchgate.net

EPR can also be used to study Fe(II) indirectly by cryo-reduction or cryo-oxidation. Gamma-irradiation of frozen solutions of Fe(II) hemoproteins at 77 K generates both reduced Fe(I) and oxidized Fe(III) species that are EPR-active. nih.govresearchgate.net The EPR signals from these species can serve as sensitive probes of the structure of the original EPR-silent Fe(II) state. nih.gov

Microscopic and Morphological Characterization

Understanding the macroscopic properties and reactivity of ferrous hydroxychloride hydrates requires a detailed knowledge of their particle morphology, size, and aggregation behavior. Electron microscopy techniques are indispensable for visualizing these features.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography and morphology of materials at the micro- and nanoscale. researchgate.net In the study of iron compounds, SEM reveals the size, shape, and aggregation of particles, which are important for understanding their formation and reactivity. nih.govmdpi.comresearchgate.net

SEM studies of iron oxides have shown a variety of morphologies, including nanoparticles of different shapes. researchgate.net In the context of ferrous hydroxychloride, SEM can be used to visualize the crystalline habits and surface features of minerals like hibbingite. researchgate.net For example, studies on the synthesis of MoS₂@CoFe₂O₄ catalysts from steel pickling sludge used SEM to confirm the supported microstructure of the catalyst. mdpi.com

Furthermore, SEM has been used to study the effect of iron on biological systems. For instance, the addition of FeCl₂ and FeCl₃ to plasma was shown to induce the formation of dense matted fibrin (B1330869) deposits, which could be visualized by SEM. nih.gov This indicates that SEM is a valuable tool for investigating the interactions of iron compounds with biological macromolecules.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) is a critical technique for the structural analysis of ferrous hydroxychloride hydrates. It allows for direct imaging of the material at high magnification, providing information on the size, shape, and arrangement of nanoparticles. TEM analysis, often coupled with Energy-Dispersive X-ray Spectroscopy (EDS), can confirm the elemental composition of individual crystals, verifying the presence of iron (Fe), oxygen (O), and chlorine (Cl). minsocam.org

For determining the crystallographic structure, TEM is used in conjunction with electron diffraction techniques like Selected Area Electron Diffraction (SAED). The diffraction patterns obtained from the electron beam interacting with the crystal lattice act as a fingerprint for the material's atomic structure. researchgate.net Analysis of these patterns has been instrumental in identifying the distinct polymorphs of ferrous hydroxychloride. For instance, hibbingite (γ-Fe₂(OH)₃Cl) is identified by its orthorhombic crystal system, while its dimorph, parahibbingite (β-Fe₂(OH)₃Cl), possesses a trigonal structure. minsocam.org The diffraction spots in a SAED pattern allow for the calculation of lattice parameters and the determination of orientation relationships between different crystal phases. researchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) elevates this analysis to the atomic scale. HRTEM enables the direct visualization of the atomic planes within a crystal. This powerful capability allows researchers to identify the precise arrangement of atoms, observe the crystal lattice, and detect structural defects such as dislocations or stacking faults. In the context of ferrous hydroxychloride hydrates, HRTEM can resolve the lattice fringes corresponding to specific crystallographic planes, providing definitive evidence of the crystalline nature and phase of the nanoparticles. While a specific HRTEM image for hibbingite is not detailed in the provided sources, the technique is fundamental for characterizing analogous iron-based nanoparticles, where it is used to identify different iron oxide phases and their structures, such as cubic or rhomboid forms. researchgate.net

Table 1: Crystallographic Data for Ferrous Hydroxychloride Polymorphs

Property Hibbingite (γ-Fe₂(OH)₃Cl) Parahibbingite (β-Fe₂(OH)₃Cl)
Crystal System Orthorhombic minsocam.orgmindat.org Trigonal minsocam.org
Space Group Pnma or Pnam minsocam.orgmindat.orgwikipedia.org R-3m minsocam.org

| Cell Parameters | a = 6.3373 Å, b = 6.9892 Å, c = 9.3457 Å mindat.org | Not specified in sources |

Analysis of Crystal Habit and Particle Morphology

Analysis of ferrous hydroxychloride hydrates, particularly the mineral hibbingite, has revealed distinct morphological characteristics. The typical crystal habit of hibbingite is described as platy, meaning it forms thin, flat, plate-like crystals. mindat.orgwikipedia.org It has also been observed to form prismatic crystals. minsocam.org These crystals can vary significantly in size, with observed grains ranging from 20 to 700 micrometers in length and 3 to 100 micrometers in width. wikipedia.org In some occurrences, hibbingite is found as lens-shaped inclusions or as crusts on rock matrices. wikipedia.orgwebmineral.com

Transmission Electron Microscopy (TEM) provides a more detailed view of the particle morphology at the nanoscale. TEM images of materials synthesized from ferrous chloride precursors show that particles can have irregular sizes and shapes. researchgate.net The morphology can be influenced by the synthesis or environmental conditions, leading to variations in aggregation and dispersion. For example, TEM analysis of iron oxide nanoparticles shows how individual particles can form larger agglomerates. researchgate.net In natural samples, hibbingite may exhibit feathery intergrowths with other minerals, such as serpentine. wikipedia.org

Table 2: Morphological Characteristics of Hibbingite

Feature Description Source(s)
Crystal Habit Platy, Prismatic minsocam.orgmindat.orgwikipedia.org
Common Shapes Lens-shaped, Crusts wikipedia.orgwebmineral.com
Grain Size Length: 20-700 µm; Width: 3-100 µm wikipedia.org

| Nanoscale Morphology | Can be irregular; forms aggregates | researchgate.netresearchgate.net |

Chemical Reactivity and Transformation Mechanisms of Iron Ii Chloride Hydroxide Hydrates

Redox Chemistry and Oxidation Pathways

The oxidation of Fe(II) to Fe(III) is a fundamental process with significant environmental and industrial implications. This transformation can be initiated by both abiotic and biotic factors, leading to a variety of iron(III) mineral products.

The oxidation of aqueous Fe(II) is a critical reaction that can proceed through two distinct pathways: abiotically, through chemical oxidants like oxygen, or biotically, mediated by microorganisms.

Biotic Oxidation: In many natural environments, particularly at oxic-anoxic interfaces, biotic oxidation by iron-oxidizing bacteria can outcompete abiotic oxidation. nih.govresearchgate.net Neutrophilic microaerophilic bacteria, such as Gallionella and Mariprofundus species, thrive in low oxygen and circumneutral pH conditions where they can enzymatically catalyze Fe(II) oxidation. nih.govnih.gov The presence of bacterial cells and their extracellular polymeric substances can provide nucleation sites for iron mineral precipitation, influencing the type of mineral formed. nih.gov For example, the bacterium Acidithiobacillus ferrooxidans has been shown to oxidize Fe(II) from a ferrous chloride solution, leading directly to the formation of specific iron oxyhydroxides. taylorandfrancis.comyoutube.com The competition between biotic and abiotic pathways is fierce; initially, microbial oxidation may dominate, but as Fe(III) minerals accumulate, they can autocatalyze the abiotic reaction. researchgate.netacs.org

Table 1: Comparison of Abiotic and Biotic Fe(II) Oxidation

FeatureAbiotic OxidationBiotic Oxidation
Primary Oxidant Dissolved Oxygen (O₂)Enzymatic catalysis by microorganisms
Key Influencing Factors pH, [O₂], Temperature, [Cl⁻], Surface area of Fe(III) mineralsMicrobial species, [O₂], pH, Availability of nutrients
Kinetics Can be slow, but autocatalytic. Rate increases with pH and [Cl⁻]. melscience.comCan be significantly faster than abiotic rates, especially at low [O₂]. nih.gov
Common Environments Bulk solutions with high [O₂], high-temperature industrial processes.Oxic-anoxic interfaces, rhizospheres of wetland plants, acid mine drainage. nih.gov
Example Organisms Not applicableAcidithiobacillus ferrooxidans, Gallionella ferruginea, Mariprofundus ferrooxydans. nih.govtaylorandfrancis.com

The oxidation of Fe(II) in a chloride-rich environment leads to the formation of various iron(III) oxyhydroxides and oxides. The specific mineral phase produced is highly dependent on the reaction conditions, such as the rate of oxidation and the chloride concentration.

A common intermediate in this process is green rust, a mixed Fe(II)-Fe(III) layered double hydroxide (B78521). frontiersin.orgacs.org Chloride green rust (GR(Cl⁻)), with the formula [Fe(II)₃Fe(III)(OH)₈]⁺[Cl·2H₂O]⁻, can form in slightly acidic to alkaline conditions. researchgate.net The subsequent rapid oxidation of this green rust intermediate is a primary pathway to forming other iron oxides. researchgate.net

Akaganeite (β-FeOOH): The formation of akaganeite is strongly favored in environments with high chloride concentrations. taylorandfrancis.comyoutube.com Chloride ions play a crucial role, becoming incorporated into the tunnel structure of the akaganeite crystal, which stabilizes it. cirad.fryou-iggy.com Akaganeite can be formed through both abiotic pathways and biotically, for instance by the oxidation of FeCl₂ solutions by Acidithiobacillus ferrooxidans. taylorandfrancis.comyoutube.com Studies have shown that in solutions containing both chloride and sulfate (B86663), chloride promotes the formation of akaganeite while sulfate inhibits it. youtube.com

Ferrihydrite: Ferrihydrite is a poorly crystalline hydrous ferric oxyhydroxide that often forms when oxidation of Fe(II) is rapid. acs.orgresearchgate.net It can precipitate directly from oxygenated iron-rich solutions or via the oxidation of Fe(II) sorbed onto bacterial surfaces. acs.org The transformation of chloride green rust can also yield ferrihydrite, especially when oxidation is fast. researchgate.net Ferrihydrite is a metastable mineral and can act as a precursor to more crystalline forms like goethite and hematite, a transformation that is itself accelerated by the presence of aqueous Fe(II). acs.orgnih.govwikipedia.org

Other potential products from the oxidation of Fe(II) chloride solutions include lepidocrocite (γ-FeOOH), particularly when the [Cl⁻]/[Fe] ratio is controlled, and magnetite under more alkaline conditions. frontiersin.orgcirad.fr

Hydrolysis Reactions and Aqueous Speciation

Before oxidation, iron(II) chloride undergoes hydrolysis and speciation in aqueous solution. In water, the Fe²⁺ ion exists as a hexaaqua complex, [Fe(H₂O)₆]²⁺. researchgate.net The hydrolysis of this complex is the initial step that precedes precipitation and oxidation. cirad.frcirad.fr

The hydrolysis proceeds by the successive deprotonation of the coordinated water molecules to form various hydroxo- and chloro-complexes. The first step of hydrolysis can be represented as:

[Fe(H₂O)₆]²⁺ + H₂O ⇌ [Fe(H₂O)₅(OH)]⁺ + H₃O⁺

In the presence of chloride ions, various iron(II)-chloride complexes can also form, such as [FeCl]⁺. wikipedia.orgalfa-chemistry.com The addition of a base, such as in the reaction between FeCl₂ and NaOH, forces the hydrolysis reaction to completion, resulting in the precipitation of iron(II) hydroxide, Fe(OH)₂. nih.govresearchgate.netyoutube.com

FeCl₂ (aq) + 2OH⁻ (aq) → Fe(OH)₂ (s) + 2Cl⁻ (aq)

This solid Fe(OH)₂ is a key precursor that can be subsequently oxidized to form Fe(III) oxyhydroxides. nih.gov Studies under anoxic conditions have investigated these initial nucleation and growth mechanisms of Fe(II) polymers, which are foundational to understanding the subsequent crystallization of oxide phases. cirad.frcirad.fr

Role in Advanced Oxidation Processes and Catalysis

The Fe(II)/Fe(III) redox couple is a cornerstone of many catalytic processes, including environmental remediation via advanced oxidation and a wide range of organic syntheses.

The classic Fenton reaction involves the reaction of Fe(II) with hydrogen peroxide (H₂O₂) to produce the hydroxyl radical (•OH), a highly potent and non-selective oxidizing agent used for degrading organic pollutants. frontiersin.orgwikipedia.org

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Fe³⁺ + H₂O₂ → Fe²⁺ + HOO• + H⁺

Iron is an earth-abundant and low-toxicity metal, making it an attractive catalyst for organic synthesis. Iron(II) chloride, often used as a precatalyst, is active in a variety of transformations. acs.org A major area of development is iron-catalyzed C-H bond activation, a powerful strategy for streamlining the synthesis of complex molecules by directly functionalizing carbon-hydrogen bonds. researchgate.netacs.org

In many of these catalytic cycles, the activation of a C-H bond occurs on an iron(II) center. nih.govacs.org For example, in certain annulation reactions, C-H activation on an Fe(II) species is the initial step, followed by insertion of another molecule (like an alkyne) to form a metallacycle intermediate. acs.org The presence of ligands, including halides like chloride, can be crucial. In enzymatic systems, chloride binding to an Fe(II) center has been shown to alter the geometry of the metal's coordination sphere, which in turn accelerates O₂ activation and subsequent C-H bond abstraction. nih.gov Iron(II) has also been shown to catalyze the oxidation of hydrocarbons with ozone, a reaction that proceeds via hydrogen atom abstraction from C-H bonds. osti.gov Beyond C-H activation, iron(II) chloride is used as a catalyst or precursor in atom transfer radical polymerization and in the synthesis of organometallic compounds like ferrocene. alfa-chemistry.comwikipedia.org

Intercalation Phenomena and Host-Guest Chemistry

The structure of iron chloride hydroxide hydrates and related compounds is often characterized by frameworks that can accommodate other molecules or ions, a concept central to host-guest chemistry. wikipedia.org In this relationship, a larger "host" molecule or framework encloses a smaller "guest" molecule or ion, held together by non-covalent forces. wikipedia.org

A prominent example of this in a related iron compound is the mineral akaganeite, an iron(III) oxyhydroxide that contains essential chloride ions for its structural stability. wikipedia.orgarizona.edu The crystal structure of akaganeite is defined by tunnels formed by double chains of iron oxide/hydroxide octahedra. wikipedia.orgresearchgate.net These tunnels, which are parallel to the c-axis of the lattice, serve as hosts for guest chloride anions. wikipedia.orgarizona.edu The presence of these chloride ions within the tunnels is crucial for the formation and stability of the akaganeite phase. arizona.edu While akaganeite is an iron(III) compound, its structure provides a well-documented model for how iron hydroxide frameworks can act as hosts for chloride ions. wikipedia.orgarizona.edu

This host-guest relationship is not limited to tunnel structures. Layered double hydroxides (LDHs) also exhibit extensive intercalation chemistry. Research has shown that chloride anions can be inserted into the layers of iron(II) hydroxide (Fe(OH)₂). researchgate.net This intercalation process leads to the formation of an intermediate phase known as green rust, which has the general formula [Fe²⁺₂Fe³⁺₁(OH)₆]⁺[Cl]⁻. researchgate.net This transformation highlights a dynamic host-guest interaction where the iron hydroxide layers act as the host for the intercalated chloride guest anions, which in turn modifies the structure and redox properties of the material. researchgate.net

The table below summarizes examples of host-guest systems in iron hydroxide-related structures.

Host Structure TypeHost Material ExampleGuest Ion/MoleculeResulting Complex/Phenomenon
Tunnel StructureAkaganeite (β-FeOOH) FrameworkCl⁻Stabilized tunnel structure wikipedia.orgarizona.edu
Layered StructureIron(II) Hydroxide (Fe(OH)₂)Cl⁻Intercalation to form Green Rust researchgate.net

These phenomena are driven by forces such as ionic bonding and van der Waals interactions, and a dynamic equilibrium often exists between the bound and unbound states. wikipedia.org

Interactions with Other Anions and Organic Ligands

The iron hydroxide framework is not only capable of hosting chloride ions but can also interact with and incorporate a variety of other anions. This flexibility has been demonstrated through the synthesis of akaganeite analogs where the guest chloride ions are replaced by other species. researchgate.net Scientific studies have successfully synthesized ferric oxyhydroxides with structures similar to akaganeite that contain carbonate or sulfate groups instead of chloride. researchgate.net

Furthermore, research has expanded this to include larger oxyanions, demonstrating the synthesis of new akaganeite-like materials that incorporate molybdate (B1676688) and tungstate. researchgate.net This indicates that the host framework is versatile enough to accommodate a range of anions with different sizes and geometries, from the simple spherical chloride ion to the tetrahedral sulfate ion. researchgate.netresearchgate.net The ability to exchange or incorporate different anions is a key feature of the chemistry of these materials, influencing their properties and potential applications.

In addition to inorganic anions, iron(II) chloride and its hydroxide derivatives readily form complexes with various organic ligands. wikipedia.org These reactions can lead to the formation of stable coordination complexes with distinct properties. For example, anhydrous iron(II) chloride is a common precursor in organometallic synthesis. wikipedia.org

Detailed research has shown the synthesis of stable, high-spin iron(II) complexes featuring ancillary water or hydroxo ligands supported by a tripodal organic ligand platform, tris(5-cycloiminopyrrol-2-ylmethyl)amine. acs.org This demonstrates the formation of sophisticated coordination compounds where the iron(II) center is bound to both hydroxide and complex organic molecules. Simpler coordination complexes are also well-known, such as the treatment of ferrous chloride with pyridine (B92270) to yield tetra(pyridine)iron dichloride. wikipedia.org

The table below provides examples of interactions between iron(II) species and various anions and organic ligands.

Interacting SpeciesTypeExample(s)Resulting Product/Compound
Inorganic AnionsOxyanionsCarbonate, Sulfate, Molybdate, TungstateAkaganeite analogs with substituted anions researchgate.net
Organic LigandsNitrogen-containingPyridineTetra(pyridine)iron dichloride wikipedia.org
Organic LigandsTripodal Amine LigandTris(5-cycloiminopyrrol-2-ylmethyl)amineStable high-spin iron(II) aqua and hydroxyl complexes acs.org

These interactions underscore the rich chemical reactivity of iron(II) chloride hydroxide hydrates, extending beyond simple ionic structures to encompass complex host-guest systems and coordination chemistry.

Environmental and Geochemical Implications of Ferrous Hydroxychloride Hydrates

Occurrence and Behavior in Natural Aquatic and Subsurface Systems

Ferrous hydroxychloride hydrates are found in specific natural environments where conditions favor their formation. The mineral hibbingite (γ-Fe₂(OH)₃Cl), for instance, was first identified in the Duluth Complex in Minnesota, USA, within partially serpentinized troctolitic rocks. tandfonline.compca.state.mn.us Its occurrence is linked to the interaction of chlorine-rich fluids with iron-bearing minerals during serpentinization reactions and in hydrothermal systems. tandfonline.comwisconsin.edu Hibbingite and its dimorph, parahibbingite (β-Fe₂(OH)₃Cl), have also been identified as weathering products of iron meteorites and in sulfide (B99878) ore deposits in locations such as the Sudbury Complex in Canada and the Noril'sk Intrusion in Russia. wisconsin.eduwikipedia.org

These minerals are typically found as vein fillings and can be associated with serpentine, olivine, plagioclase, biotite, and secondary magnetite or goethite. tandfonline.comwikipedia.org A key characteristic of hibbingite is its solubility in water, which can lead to its dissolution in humid environments, leaving behind a salty residue. wisconsin.edu This highlights their transient nature in certain surface conditions.

Another related and more commonly studied compound is akaganeite (β-FeOOH), a ferric oxyhydroxide that contains chloride ions within its tunnel-like crystal structure. tandfonline.com While technically a ferric compound, its formation is often preceded by ferrous intermediates and it is a key player in chloride-rich aqueous environments.

The behavior of these compounds in aquatic and subsurface systems is largely governed by redox conditions, pH, and the concentration of chloride and other ions. In anoxic and chloride-rich brines, ferrous hydroxychlorides can be stable. yuncangchemical.com However, upon exposure to oxygen, they are prone to oxidation, transforming into other iron minerals like goethite or akaganeite. wikipedia.orggeoscienceworld.org This transformation process is a critical aspect of their environmental behavior.

Table 1: Occurrence and Associated Minerals of Ferrous Hydroxychloride Hydrates

MineralFormulaNotable OccurrencesAssociated Minerals
Hibbingiteγ-Fe₂(OH)₃ClDuluth Complex, Minnesota, USA; Sudbury, Canada; Noril'sk, Russia; Weathered iron meteoritesSerpentine, Olivine, Plagioclase, Biotite, Magnetite, Goethite tandfonline.comwisconsin.eduwikipedia.orgepa.gov
Parahibbingiteβ-Fe₂(OH)₃ClKaree platinum mine, Bushveld Complex, South AfricaPyroxene, Cummingtonite, Amphiboles, Biotite, Quartz, Talc, Carbonates, Spinel, Rutile, Calcite, Dolomite, Siderite, Pyrrhotite wisconsin.edu
Akaganeiteβ-FeOOH (with Cl⁻)Corrosion product on archaeological iron; Marine and chloride-rich environmentsGoethite, Magnetite, Lepidocrocite yuncangchemical.comresearchgate.netacs.org

Role in Iron Corrosion Processes, Including Archaeological Contexts

Ferrous hydroxychloride hydrates are central to the corrosion of iron, particularly in chloride-rich environments such as marine settings and certain soils. Their role is especially well-documented in the context of archaeological iron artifacts. The deterioration of these artifacts after excavation is often driven by the presence of chloride ions, which promote the formation of unstable corrosion products. researchgate.netresearchgate.net

Specifically, the ferrous hydroxychloride β-Fe₂(OH)₃Cl has been identified as a key component in the corrosion layers of iron artifacts recovered from anoxic, chloride-containing environments. yuncangchemical.comnih.gov It often forms at the interface between the metallic core and the outer corrosion layers. irrigationtoolbox.com This compound is highly reactive and, upon exposure to atmospheric oxygen and humidity, can rapidly transform into more voluminous and damaging corrosion products like akaganeite (β-FeOOH). yuncangchemical.comresearchgate.net

Akaganeite itself is considered a primary culprit in the ongoing corrosion of archaeological iron. researchgate.net Its hygroscopic nature, meaning it attracts and holds water molecules, creates localized electrolytic cells that accelerate the corrosion process even at relatively low humidity levels. researchgate.net Research has shown that iron in contact with β-FeOOH will corrode at relative humidities as low as 15%, with rapid corrosion occurring at 35% relative humidity. researchgate.net The presence of chloride within the akaganeite structure is crucial to this process. inderscienceonline.com

The transformation sequence can be summarized as follows: in an anoxic, chloride-rich burial environment, ferrous ions (Fe²⁺) react with chloride and water to form ferrous hydroxychloride. Upon excavation and exposure to air, this ferrous hydroxychloride oxidizes to form ferric oxyhydroxides like akaganeite and goethite, releasing chloride ions that can then participate in further corrosion reactions, creating a destructive cycle. yuncangchemical.comgeoscienceworld.orgresearchgate.net

Table 2: Role of Iron(2+);chloride;hydroxide (B78521);hydrate (B1144303) in Iron Corrosion

CompoundRole in CorrosionContext
β-Fe₂(OH)₃ClInitial corrosion product in anoxic, chloride-rich conditions. yuncangchemical.comnih.govFound deep in corrosion layers of archaeological iron. irrigationtoolbox.com
Akaganeite (β-FeOOH)Major contributor to post-excavation corrosion; hygroscopic nature accelerates corrosion. researchgate.netresearchgate.netForms from the oxidation of ferrous hydroxychloride; prevalent on marine and chloride-contaminated artifacts. yuncangchemical.comresearchgate.net

Influence on Geochemical Cycles of Major and Trace Elements (e.g., Fe, Mn, P, C)

Ferrous hydroxychloride hydrates and their transformation products are active participants in the geochemical cycling of iron and other elements. As reservoirs for both iron and chloride, their formation and dissolution can influence local water chemistry. For instance, hibbingite and parahibbingite are considered concealed sinks for chlorine and water (as hydroxyl groups) in large volumes of altered ultrabasic and granitic rocks. geoscienceworld.org Their breakdown can release these components, potentially fueling the transport and deposition of ore minerals in saline fluids. geoscienceworld.org

The iron cycle itself is intricately linked to the cycles of other major and trace elements. geochemicalperspectives.orgwikipedia.org The redox transformation of iron between its ferrous (Fe²⁺) and ferric (Fe³⁺) states is a fundamental process that drives many biogeochemical reactions. sciengine.com Iron oxides and oxyhydroxides, such as akaganeite, have a high affinity for adsorbing various ions and molecules. This property allows them to influence the mobility and bioavailability of elements like phosphorus (P) and manganese (Mn), as well as organic carbon (C). acs.orgnih.govnih.gov

In aquatic systems, the precipitation of iron hydroxides can co-precipitate phosphate (B84403), effectively removing it from the water column and sequestering it in sediments. pca.state.mn.uswikipedia.org This process is a critical control on nutrient availability and can impact primary productivity. Similarly, iron and manganese oxides are known to scavenge trace metals and organic compounds, affecting their fate and transport in the environment. nih.govpurecontrol.com

While direct studies on the influence of hibbingite on these cycles are limited, its role as a precursor to more reactive ferric oxyhydroxides suggests an indirect but important influence. The formation of ferrous hydroxychloride in anoxic sediments and its subsequent oxidation at oxic-anoxic boundaries can create dynamic zones of element cycling, impacting the distribution and speciation of Fe, Mn, P, and C. nih.govnih.gov

Applications in Environmental Remediation and Water Treatment Technologies

The chemical properties of ferrous and ferric chlorides and their hydroxide derivatives are harnessed for various environmental applications, particularly in water and wastewater treatment. Ferrous chloride is widely used as a coagulant in water treatment. epa.gov When added to water, it hydrolyzes to form iron hydroxide precipitates. These precipitates have a high surface area and can effectively adsorb and entrap suspended particles, organic matter, and other pollutants, which are then removed through sedimentation and filtration. yuncangchemical.comepa.gov

A significant application of these iron salts is in the removal of phosphorus from wastewater to combat eutrophication. pca.state.mn.uspurecontrol.com Both ferrous and ferric chloride react with phosphate to form insoluble iron phosphate precipitates, effectively removing this nutrient from the water. pca.state.mn.usssiaeration.com The efficiency of this process is pH-dependent, with optimal removal occurring in specific pH ranges. pca.state.mn.us

Furthermore, iron-based coagulants are effective in removing heavy metals, such as arsenic, from drinking water. nih.govnih.gov Ferric chloride, upon addition to water, forms ferric hydroxide flocs that adsorb arsenic species (As(III) and As(V)), facilitating their removal. nih.gov Akaganeite, with its high surface area and affinity for arsenic, has been specifically investigated and shown to be a highly effective adsorbent for arsenic removal. tandfonline.comresearchgate.netresearchgate.netinderscienceonline.com This makes it a promising material for developing advanced water purification technologies. tandfonline.comnih.gov There are also methods that utilize the introduction of iron salts and an oxidizing agent like hydrogen peroxide to oxidize and precipitate arsenic. google.com

Table 3: Applications of Iron Chlorides and Hydroxides in Environmental Technologies

ApplicationCompound(s) InvolvedMechanism
Water & Wastewater CoagulationFerrous Chloride, Ferric Chloride yuncangchemical.comepa.govFormation of iron hydroxide precipitates that adsorb and remove suspended solids. yuncangchemical.com
Phosphorus RemovalFerrous Chloride, Ferric Chloride pca.state.mn.uspurecontrol.comssiaeration.comPrecipitation of insoluble iron phosphates. pca.state.mn.usssiaeration.com
Arsenic RemovalFerric Chloride, Akaganeite (β-FeOOH) tandfonline.comnih.govnih.govAdsorption of arsenic species onto ferric hydroxide flocs or akaganeite particles. tandfonline.comnih.gov
Heavy Metal RemovalIron Ferrites, Magnetite imwa.infoAdsorption and co-precipitation of heavy metals. imwa.info

Computational and Theoretical Modeling of Iron Ii Chloride Hydroxide Hydrates

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic structure of molecules and materials, which in turn governs their reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the structural and spectroscopic properties of iron compounds. For iron(II) chloride hydroxide (B78521) hydrates, DFT can be used to calculate optimized geometries, bond lengths, and bond angles, providing a detailed picture of the three-dimensional arrangement of atoms.

For instance, DFT calculations have been successfully used to study related iron compounds. In studies of iron(II) hydroxide, standard DFT approaches sometimes fail to predict the insulating behavior of the material, showing a metallic character instead. However, methods like LSDA+U, which account for strong electronic correlations, can correct this and accurately predict the insulating ground state. arxiv.org Similarly, DFT has been employed to investigate various iron(III) chloride complexes in aqueous solutions, determining their stability and prevalence at different pH levels. copernicus.org

Spectroscopic properties that can be predicted using DFT include vibrational frequencies (infrared and Raman spectra), UV-Vis absorption spectra, and Mössbauer parameters. For example, DFT calculations on iron(II) porphyrin complexes have been used to analyze their electronic structure and reactivity, validating experimental spectroscopic data. frontiersin.orgnih.gov By calculating the vibrational modes, DFT can help assign peaks in experimental IR and Raman spectra to specific molecular motions, aiding in the characterization of the compound.

Table 1: Examples of Properties Calculated Using DFT for Related Iron Compounds

Property Compound Type Significance
Electronic Ground State Iron(II) Hydroxide Predicts insulating vs. metallic character arxiv.org
Optimized Geometry Iron Porphyrins Determines bond lengths and angles frontiersin.orgnih.gov
Vibrational Frequencies Iron Porphyrins Aids in the interpretation of IR and Raman spectra frontiersin.orgnih.gov
UV-Vis Spectra Iron Porphyrins Relates electronic transitions to observed colors frontiersin.orgnih.gov

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and transition states. For iron(II) chloride hydroxide hydrates, this can include formation, dissolution, and transformation reactions.

Theoretical studies can map out the potential energy surface of a reaction, allowing for the determination of activation energies and reaction rates. For example, computational studies on iron-catalyzed C-H activation reactions have provided detailed insights into the reaction pathways, identifying key intermediates and transition states. nih.gov These studies often reveal novel reaction coordinates and highlight the importance of ligand effects in determining reaction outcomes. nih.gov

In the context of corrosion, reactive force field (ReaxFF) molecular dynamics simulations, which are parameterized using DFT data, can model the complex interactions between an iron surface and a chloride-containing aqueous environment. researchgate.net These simulations can show the initial stages of corrosion, such as the accumulation of chloride ions on the surface, the dissolution of iron, and the subsequent formation of oxides and hydroxides. researchgate.net Such models can help understand the transformation of iron(II) chloride hydroxide hydrates under various environmental conditions.

Molecular Simulation Techniques for Structural Prediction and Dynamics

While quantum chemical methods are powerful, they are often computationally expensive for large systems or long timescales. Molecular simulation techniques, which use classical mechanics, are well-suited for these scenarios.

Molecular dynamics (MD) simulations are a prominent technique for studying the structure and dynamics of materials. In MD, the motions of atoms and molecules are simulated over time by solving Newton's equations of motion. This can provide a detailed picture of how iron(II) chloride hydroxide hydrates interact with their environment, such as water molecules.

MD simulations have been used to study the nucleation and growth of iron oxyhydroxide nanoparticles in aqueous solutions. acs.org These simulations have shown that the presence of chloride ions can influence the structure of the forming clusters, leading to the formation of molecular chains rather than rings. acs.org For layered materials like hydrotalcites (a type of layered double hydroxide that can contain chloride), MD simulations have been used to model their structure and the dynamics of interlayer species like water and chloride ions. researchgate.netrandallcygan.com Such simulations can reveal significant dynamic disorder in the orientation of water molecules within the layers, a feature that is difficult to discern from experimental data alone. randallcygan.com

Table 2: Applications of Molecular Dynamics Simulations to Related Systems

System Information Gained Reference
Iron Oxyhydroxide Nucleation Effect of chloride on cluster assembly acs.org
Layered Double Hydroxides Dynamics of interlayer water and anions researchgate.netrandallcygan.com
Hydrocalumite (Friedel's salt) Dynamic disorder of interlayer water molecules randallcygan.com

Thermodynamic and Kinetic Modeling of Hydration and Transformation Processes

Thermodynamic and kinetic modeling are essential for understanding the stability and transformation of iron(II) chloride hydroxide hydrates under different conditions. These models can predict the conditions under which different hydrate (B1144303) phases are stable and the rates at which they form or transform.

Thermodynamic modeling can be used to construct phase diagrams, which show the stable phases of a system as a function of variables like temperature, pressure, and chemical composition. For clathrate hydrates, molecular dynamics simulations have been used to predict the three-phase coexistence line between the hydrate, liquid water, and a guest molecule like carbon dioxide. nih.gov Similar approaches could be applied to determine the stability of different hydration states of iron(II) chloride hydroxide.

Kinetic modeling focuses on the rates of chemical processes. For the transformation of iron hydroxides, state-of-the-art partial equilibrium models have been developed to predict the rate of precipitation, dissolution, and transformation of amorphous phases to more crystalline forms like goethite. researchgate.net These models have shown that the precipitation of goethite can be limited by the slow dissolution of an initially formed amorphous phase. researchgate.net The kinetics of hydration and dehydration are also crucial in applications like thermal energy storage, where the rates of these processes determine the efficiency of the system. researchgate.net

Development of Predictive Models for Environmental Behavior

Predictive models are crucial for assessing the long-term behavior and environmental impact of chemical compounds. For iron(II) chloride hydroxide hydrates, such models could predict their fate and transport in soils, sediments, and aquatic systems.

Geochemical models are a type of predictive model that can simulate the chemical reactions and transport processes that occur in natural environments. These models can be used to predict the speciation of iron and other elements, the precipitation and dissolution of minerals, and the mobility of contaminants. For example, aqueous equilibrium modeling has been used to determine the speciation of iron in atmospheric aerosols, showing that iron(III) chlorides are dominant at low pH, while iron hydroxides are more prevalent at higher pH. copernicus.org

In the context of civil engineering, predictive models have been developed to describe the ingress of chloride ions into concrete structures, which can lead to the corrosion of steel reinforcement. lu.se These models often incorporate diffusion equations and consider factors like the concrete's transport properties and the environmental conditions. lu.se The principles behind these models could be adapted to predict the movement and reactions of iron(II) chloride hydroxide hydrates in porous media.

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings and Remaining Knowledge Gaps

Research to date has established a solid foundation for understanding the synthesis, structure, and basic properties of iron(2+);chloride;hydroxide (B78521);hydrate (B1144303). It is recognized as an important precursor for a range of other iron compounds, including oxides and sulfates. fiveable.me Its synthesis is often achieved by reacting iron metal with hydrochloric acid. fiveable.mewikipedia.org The hydrated forms are typically greenish crystalline solids, soluble in water, and are known to be reducing agents. fiveable.mewikipedia.org

Key applications have been identified, particularly in wastewater treatment for the removal of phosphates, sulfides, and other pollutants. itswatergroup.comwikipedia.org It also serves as a precursor for creating magnetic iron(III) oxide pigments. wikipedia.org However, despite these advancements, significant knowledge gaps persist.

A primary challenge is the precise control over the stoichiometry and crystalline phase during synthesis. The interplay between Fe(2+), chloride, hydroxide, and water molecules can lead to a variety of structures with different properties. usgs.gov The long-term stability of these compounds, especially under varying environmental conditions such as pH and redox potential, is not fully understood. usgs.govfrontiersin.org Furthermore, the exact mechanisms of its interaction with contaminants at a molecular level require more detailed investigation. While it is known to be effective in removing pollutants, the specific surface reactions and transformations that occur are still areas of active research. itswatergroup.com

Table 1: Summary of Research Findings and Knowledge Gaps

Area of Research Key Findings Remaining Knowledge Gaps
Synthesis Can be synthesized from iron and hydrochloric acid. wikipedia.orgmaterial-properties.org Serves as a precursor for other iron compounds. fiveable.mematerial-properties.orgPrecise control over stoichiometry and phase purity. Understanding the influence of synthesis conditions on material properties.
Structure & Properties Typically a greenish, water-soluble, crystalline solid. fiveable.mewikipedia.org Acts as a reducing agent. wikipedia.orgDetailed structural characterization of various hydrated and basic forms. Long-term stability under different environmental conditions.
Applications Effective in wastewater treatment for pollutant removal. itswatergroup.comwikipedia.org Precursor for magnetic pigments. wikipedia.orgElucidation of reaction mechanisms at the molecular level. Optimization of performance in specific applications.

Potential for Novel Applications and Targeted Material Development

The unique properties of iron(2+);chloride;hydroxide;hydrate open up possibilities for a range of novel applications. Its layered structure and the reactivity of the iron(II) ion suggest potential in areas beyond conventional uses.

One promising area is in advanced catalysis . The ability of the iron(II) ion to participate in redox reactions makes it a candidate for catalyzing various chemical transformations. fiveable.memdpi.com By tailoring the material's structure, for instance by creating specific active sites, it could be developed into a highly selective and efficient catalyst for industrial processes. mdpi.com The introduction of other metal ions into the structure could further enhance its catalytic activity.

In the field of environmental remediation , there is potential to develop more sophisticated applications. For example, it could be engineered into reactive barriers for in-situ groundwater treatment or as a component in advanced oxidation processes for the degradation of persistent organic pollutants. itswatergroup.com Its role as a precursor can be exploited to synthesize novel magnetic nanoparticles for targeted pollutant removal and recovery. mdpi.com

Furthermore, the potential for this compound in materials science is significant. Its layered nature could be utilized for intercalation chemistry, where other molecules are inserted between the layers to create new materials with tailored electronic or magnetic properties. google.com There is also potential for its use in energy storage applications, for instance, as an electrode material in batteries, by taking advantage of the reversible redox chemistry of iron.

Directions for Advanced Methodological Development in Characterization and Modeling

To address the existing knowledge gaps and to guide the development of novel applications, advanced characterization and modeling techniques are essential.

Advanced Characterization: While standard techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) provide valuable information, a deeper understanding requires more sophisticated methods. researchgate.net

Synchrotron-based techniques , such as X-ray Absorption Spectroscopy (XAS), can provide detailed information about the local coordination environment and oxidation state of the iron atoms, which is crucial for understanding reaction mechanisms. mdpi.com

In-situ characterization techniques , like in-situ XRD or Raman spectroscopy, would allow for the real-time monitoring of structural changes during synthesis and application, providing dynamic insights into the material's behavior. numberanalytics.com

Advanced microscopy techniques , such as high-resolution transmission electron microscopy (HR-TEM) and scanning tunneling microscopy (STM), can reveal atomic-scale details of the crystal structure, surface morphology, and defect sites. numberanalytics.comnumberanalytics.com

Mössbauer spectroscopy is particularly well-suited for studying iron-containing materials, as it can precisely determine the oxidation state, coordination environment, and magnetic properties of the iron atoms. mdpi.com

Computational Modeling:

Density Functional Theory (DFT) calculations can be employed to predict the stable crystal structures of different this compound phases and to understand the electronic structure and bonding. nih.gov

Molecular dynamics (MD) simulations can be used to model the behavior of the compound in aqueous solutions, providing insights into its dissolution, hydration, and interaction with other species.

Thermodynamic modeling tools can help predict the solubility and speciation of iron in complex aqueous systems, which is vital for optimizing its use in hydrometallurgical and environmental applications. scholaris.ca

By combining these advanced experimental and computational approaches, a more comprehensive understanding of this compound can be achieved, paving the way for its rational design and application in a wide range of advanced technologies.

Q & A

Q. What are the established laboratory methods for synthesizing iron(II) chloride tetrahydrate (FeCl₂·4H₂O), and how can reaction conditions be optimized to minimize oxidation?

Iron(II) chloride tetrahydrate is synthesized via the reaction of iron metal with hydrochloric acid: Fe+2HClFeCl2+H2\text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2 \uparrow

Key parameters include:

  • Acid concentration : 6–8 M HCl to ensure complete reaction .
  • Temperature : Maintain below 40°C to prevent Fe²+ oxidation .
  • Atmosphere : Conduct under inert gas (N₂/Ar) to avoid Fe³+ formation . Crystallization from aqueous solution yields FeCl₂·4H₂O. Post-synthesis, rapid filtration and storage under dry N₂ are critical .

Q. What analytical techniques are most effective for confirming the hydration state and purity of iron(II) chloride hydrates?

A multi-method approach is recommended:

TechniqueParameters MeasuredKey Considerations
Thermogravimetric Analysis (TGA)Water loss (25–150°C)Theoretical mass loss: 28.9% for FeCl₂·4H₂O
X-ray Diffraction (XRD)Crystal structureMatch with ICSD database entry 01-077-1845
Redox TitrationFe²+ contentKMnO₄ in acidic medium; theoretical 71.2% Fe in anhydrous FeCl₂
ICP-MS detects trace Fe³+ impurities (>0.1 ppm sensitivity) .

Q. What are the primary sources of error in measuring the solubility of iron(II) chloride hydrates, and how can they be mitigated?

Common errors include oxidation during dissolution and photodegradation. Mitigation strategies:

  • Add 0.1% hydroquinone to suppress oxidation .
  • Use degassed H₂O and filter through 0.22 μm membranes under N₂ .
  • Determine concentration via atomic absorption (λ = 248.3 nm) .

Advanced Research Questions

Q. How do ligand exchange dynamics in iron(II) chloride hydrates influence their reactivity in coordination chemistry studies?

The labile Fe²+ center enables rapid ligand substitution:

  • Water ligands exchange with SCN⁻ at k=1.2×103M1s1k = 1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} (25°C, pH 4) .
  • Steric effects dominate with bulkier ligands (e.g., 1,10-phenanthroline, ΔG‡ = 58 kJ/mol) . Experimental designs should:
  • Adjust ionic strength (0.1–1.0 M NaClO₄).
  • Use Schlenk techniques for oxygen exclusion .

Q. What methodologies resolve contradictions in reported decomposition pathways under thermal stress?

Discrepancies arise from atmospheric conditions:

  • In N₂ : Dehydration → FeCl₂ (anhydrous) at 110°C → decomposition to FeCl₃ + Fe₃O₄ above 300°C .
  • In air : Direct oxidation to FeO(OH)Cl at 80°C . Resolution strategies:
  • Synchronous TGA-DSC under programmed atmospheres.
  • Mössbauer spectroscopy to quantify Fe²+/Fe³+ ratios .
  • High-temperature XRD for phase identification .

Q. How can computational chemistry methods complement experimental studies of electronic structure?

DFT calculations (B3LYP/6-311G**) model:

  • Jahn-Teller distortion in [Fe(H₂O)₄Cl₂] clusters.
  • High-spin Fe²+ (S=2S = 2) with μeff=5.15.3BM\mu_{\text{eff}} = 5.1–5.3 \, \text{BM} . Validation requires:
  • Magnetic susceptibility measurements.
  • EXAFS analysis of Fe-O/Cl bond lengths .

Key Considerations for Experimental Design

  • Controlled Atmospheres : Essential to prevent oxidation; use gloveboxes or Schlenk lines .
  • Data Validation : Cross-reference experimental results with computational models (e.g., DFT, CASSCF) .
  • Reproducibility : Document reaction conditions (temperature, pH, ionic strength) in detail .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.